molecular formula C21H22O10 B1668892 Choerospondin CAS No. 81202-36-0

Choerospondin

Cat. No. B1668892
CAS RN: 81202-36-0
M. Wt: 434.4 g/mol
InChI Key: KSDSYIXRWHRPMN-SFTVRKLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Choerospondin is a flavonoid compound isolated from the bark of Choerospondias axillaris . It is especially used by the Mongolians as a sedative and cardiotonic .


Synthesis Analysis

The ripe fruit of Choerospondias axillaris (Roxb.) Burtt et Hill (Anacardiaceae), collected in the fall, is used to extract Choerospondin . A preparation method for Choerospondin and its application in antibacterial drugs have been reported .


Molecular Structure Analysis

The molecular formula of Choerospondin is C21H22O10. The exact mass is 434.12 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Choerospondin .


Physical And Chemical Properties Analysis

Choerospondin has a molecular weight of 434.39 and a molecular formula of C21H22O10 . It has a predicted density of 1.597±0.06 g/cm3, a melting point of 191 °C, and a predicted boiling point of 780.8±60.0 °C .

Scientific Research Applications

Antioxidant Properties

Choerospondin, found in Choerospondias axillaris fruit, has demonstrated significant antioxidant properties. Studies have shown its effectiveness in both in vitro and in vivo settings. For instance, an aqueous extract from Choerospondias axillaris fruit exhibited strong scavenging effects on superoxide anions, DPPH, H2O2, and OH in vitro. Additionally, it demonstrated in vivo antioxidant activity in a d-galactose-induced mouse aging model, suggesting its potential in mitigating oxidative damage in cardiovascular diseases (Wang et al., 2008). Another study highlighted the antioxidant activity of proanthocyanidin-rich fractions from Choerospondias axillaris peels, further emphasizing its potential as a natural antioxidant source (Li et al., 2016).

Cardiovascular Health Benefits

Choerospondias axillaris, containing choerospondin, has been traditionally used for treating cardiovascular diseases. A study on the preventive effects of total flavones of Choerospondias axillaris on ischemia/reperfusion-induced myocardial infarction in rats showed that these compounds could improve cardiac function and reduce heart pathologic lesions. These effects were associated with anti-oxidative and anti-apoptotic activities, indicating a potential therapeutic application for cardiovascular health (Li et al., 2014).

Antimicrobial and Antitumor Activities

Choerospondias axillaris extracts have shown antimicrobial and antitumor activities. For instance, peel polyphenolic (PP) and flesh polyphenolic (FP) extracts exhibited strong antimicrobial effects against tested strains and inhibited the growth of HepG2 and Caco-2 cells in a dose- and time-dependent manner. This indicates the potential of choerospondin in antimicrobial and cancer treatment applications (Li et al., 2016).

Anti-Hyperlipidemic Activity

Choerospondias axillaris has also demonstrated anti-hyperlipidemic activity. A study on the antihyperlipidemic activity of Choerospondias axillaris in rats revealed its potential in reducing hyperlipidemia. The methanolic extract of the fruit significantly reduced levels of serum Total Cholesterol, Triglycerides, LDL-C, VLDL-C, and increased HDL-C, suggesting its use in managing hyperlipidemia (Khadka et al., 2022).

Safety And Hazards

Choerospondin is intended for research use only and is not for use in humans . It should be stored at 4°C, sealed, and away from moisture and light .

properties

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2/t14-,16+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDSYIXRWHRPMN-SFTVRKLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230942
Record name 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-

CAS RN

81202-36-0
Record name 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081202360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
YZ Lü, YL Wang, ZX Lou, JY Zu, HQ Liang… - Yao xue xue bao …, 1983 - europepmc.org
[The isolation and structural determination of naringenin and choerospondin from the bark of Choerospondias axillaris]. - Abstract - Europe PMC … [The isolation and structural …
Number of citations: 9 europepmc.org
L Qin, L Yong-long - Journal of Integrative Plant Biology, 1991 - jipb.net
Abstract: Huang Gancao (Glycyrrhiza eurycarpa PC Li) is a new species discovered recently. Its chemical constituents have not been reported before. This paper reports the isolation of …
Number of citations: 3 www.jipb.net
N Cui, S Liu, Z Zheng, Z Pi, Z Liu… - Journal of Separation …, 2022 - Wiley Online Library
… Among all the chemical difference markers, screening of the database revealed that choerospondin, acacetin, and kaempferide might have better absorption in vivo. In the following, we …
WY Lee, CY Lee, JS Lee, CE Kim - Frontiers in Pharmacology, 2022 - frontiersin.org
Nonalcoholic fatty liver disease (NAFLD) is the most common type of chronic liver disease and lacks guaranteed pharmacological therapeutic options. In this study, we applied a network…
Number of citations: 7 www.frontiersin.org
C Xiang, X Qiao, Q Wang, R Li, W Miao, D Guo… - Drug Metabolism and …, 2011 - ASPET
… Searching the database again, we found choerospondin (… should be derived from choerospondin, which was hydrolyzed … new metabolites derived from choerospondin, including …
Number of citations: 107 dmd.aspetjournals.org
NU Rehman, H Hussain, L Ali, A Khan… - Chemistry of Natural …, 2019 - Springer
… However, one flavonoid glycoside named choerospondin (9) was previously isolated from Choerospondias axillaris [23], which might be an indication of a close relationship between …
Number of citations: 5 link.springer.com
L Zhang, D Pei, YR Huang, JT Wei, DL Di… - Zhong yao cai …, 2016 - europepmc.org
Methods The chemical constituents were isolated and purified by chromatography on MCI, silica gel, Sephadex LH-20 columns, etc. The structures of compounds were elucidated by …
Number of citations: 5 europepmc.org
SX Zhang, T Tani, S Yamaji, CM Ma… - Journal of Asian …, 2003 - Taylor & Francis

Two new glycosyl flavonoids including a glycosyl aurone, together with six known flavonoids were isolated from the roots and rhizomes of Asarum longerhizomatosum

Number of citations: 41 www.tandfonline.com
AI Nicolau, AI Gostin - Regulating safety of traditional and ethnic foods, 2016 - Elsevier
Petal flowers are present more and more often in our dishes, so this chapter discusses their origin, history of use, and other useful things that have to be known by the modern consumer…
Number of citations: 20 www.sciencedirect.com
Y Yang, Y Tian, Q Zhang, X Li, Y Fu, H Pei… - Records of Natural …, 2020 - acgpubs.org
Fructus Sophorae (FS), the dry mature fruit of Sophora japonica Leguminosae, is a valuable traditional Chinese medicine resource with flavonoids as the major active ingredients. To …
Number of citations: 5 www.acgpubs.org

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